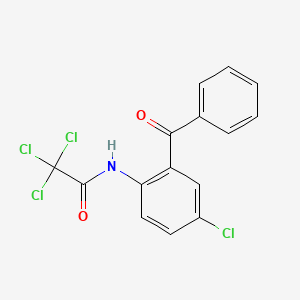
N-(2-benzoyl-4-chlorophenyl)-2,2,2-trichloroacetamide
Cat. No. B4022123
M. Wt: 377.0 g/mol
InChI Key: YDNQWVQHOZJNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05556860
Procedure details


To a solution of 23.2 g (100 mmol) of 2-amino-5-chlorobenzophenone and 11 g (110 mmol) of triethylamine in 200 mL of tetrahydrofuran was added dropwise 20 g (110 mmol) of trichloroacetyl chloride at temperature of 5° C. to 15° C. After being stirred for 3 hours at ambient temperature, the reaction mixture was poured into water and the mixture was extracted with ethyl acetate. The organic layer separated was washed with water and then with brine, dried on anhydrous sodium sulfate and concentrated in vacuo. The resulting crude crystals were recrystallized from ethanol to give 33.8 g (89.9 mmol) of the title compound.





Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].C(N(CC)CC)C.[Cl:24][C:25]([Cl:30])([Cl:29])[C:26](Cl)=[O:27].O>O1CCCC1>[Cl:16][C:13]1[CH:14]=[CH:15][C:2]([NH:1][C:26](=[O:27])[C:25]([Cl:30])([Cl:29])[Cl:24])=[C:3]([CH:12]=1)[C:4]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred for 3 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with brine, dried on anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude crystals were recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)NC(C(Cl)(Cl)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 89.9 mmol | |
| AMOUNT: MASS | 33.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
